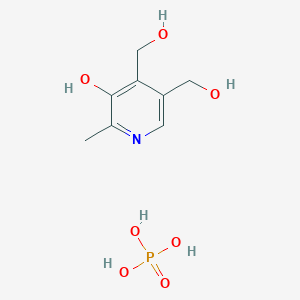
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate (HMP) is a compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. HMP is a phosphorylated derivative of pyridoxine, which is a form of vitamin B6.
Mechanism Of Action
The mechanism of action of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate involves its ability to act as a cofactor for enzymes involved in amino acid metabolism. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is converted to pyridoxal 5'-phosphate (PLP), which is the active form of vitamin B6. PLP then binds to enzymes involved in amino acid metabolism and enhances their activity.
Biochemical And Physiological Effects
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to have various biochemical and physiological effects. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to increase the levels of cysteine and glutathione, which are important antioxidants in the body. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has also been shown to decrease the levels of homocysteine, which is a risk factor for cardiovascular disease. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has several advantages for lab experiments. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is a stable compound that can be easily synthesized and purified. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is also water-soluble, which makes it easy to work with in aqueous solutions. However, the limitations of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate include its potential to form complexes with metal ions, which can interfere with enzymatic reactions. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate also has a short half-life in the body, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate. One area of research is the potential use of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of cardiovascular disease. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate may also have applications in the agricultural industry as a growth promoter for plants. Further research is needed to explore these potential applications of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate.
Conclusion:
In conclusion, 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate is a phosphorylated derivative of pyridoxine that has potential applications in biochemical and physiological research. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate can be synthesized through a simple reaction and has several advantages for lab experiments. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate acts as a cofactor for enzymes involved in amino acid metabolism and has various biochemical and physiological effects. Further research is needed to explore the potential applications of 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate in the treatment of neurodegenerative and cardiovascular diseases, as well as its potential use in the agricultural industry.
Synthesis Methods
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate can be synthesized through the reaction of pyridoxine with phosphoric acid and formaldehyde. The reaction is carried out under acidic conditions, and the product is purified through recrystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been used in various scientific research studies due to its ability to act as a cofactor for enzymes involved in amino acid metabolism. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has been shown to enhance the activity of enzymes such as cystathionine β-synthase, which is involved in the conversion of homocysteine to cysteine. 5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate has also been shown to enhance the activity of alanine transaminase, which is involved in the conversion of alanine to pyruvate.
properties
CAS RN |
1142-43-4 |
|---|---|
Product Name |
5-Hydroxy-6-methylpyridine-3,4-dimethanol phosphate |
Molecular Formula |
C8H14NO7P |
Molecular Weight |
267.17 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;phosphoric acid |
InChI |
InChI=1S/C8H11NO3.H3O4P/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4/h2,10-12H,3-4H2,1H3;(H3,1,2,3,4) |
InChI Key |
IPGWPDHPOQYBMR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CO.OP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CO.OP(=O)(O)O |
Other CAS RN |
1142-43-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




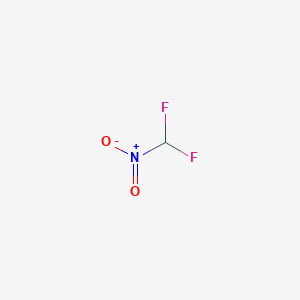
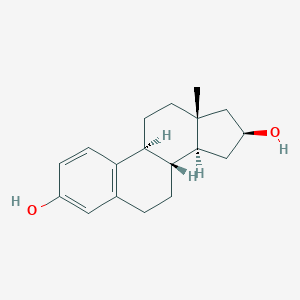
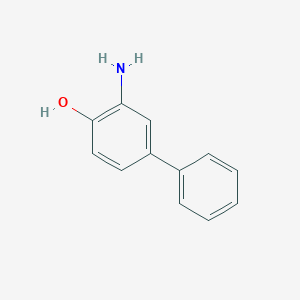
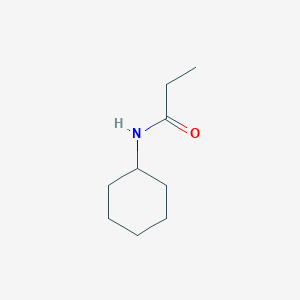

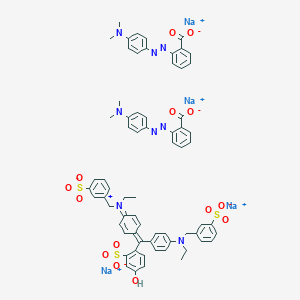
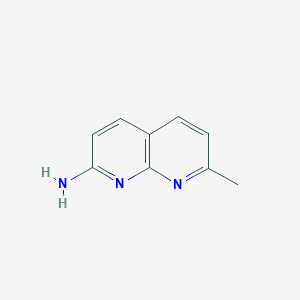
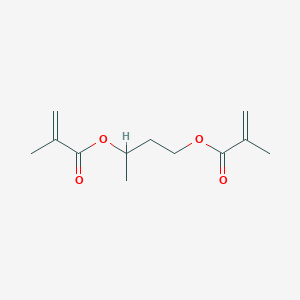
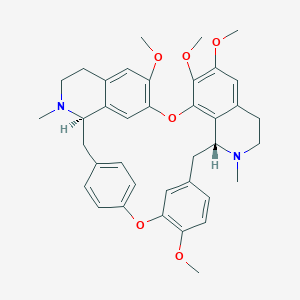
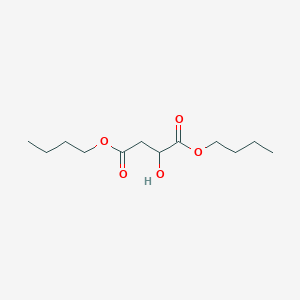
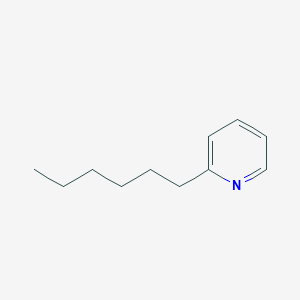

![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)